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1-(Tert-butyloxycarbonyl)-3-(methoxycarbonylamino)pyrrolidine
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Overview
Description
1-(Tert-butyloxycarbonyl)-3-(methoxycarbonylamino)pyrrolidine is a compound commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butyloxycarbonyl (Boc) group is a popular protecting group for amines due to its stability and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyloxycarbonyl)-3-(methoxycarbonylamino)pyrrolidine typically involves the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition-elimination, forming a tetrahedral intermediate, which then eliminates a carbonate ion .
Industrial Production Methods: Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butyloxycarbonyl)-3-(methoxycarbonylamino)pyrrolidine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and phosphonium ionic liquids.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Deprotection: The major product is the free amine, which can further react to form various derivatives.
Substitution: Depending on the nucleophile used, the products can include carbamates, ureas, and thiocarbamates.
Scientific Research Applications
1-(Tert-butyloxycarbonyl)-3-(methoxycarbonylamino)pyrrolidine is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amines in peptide synthesis and other organic transformations.
Biology: In the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: As an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(Tert-butyloxycarbonyl)-3-(methoxycarbonylamino)pyrrolidine primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the Boc group is cleaved, releasing the free amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Phenylmethoxycarbonyl (Cbz): Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Methoxycarbonyl: Less stable than the Boc group, making it less commonly used.
Uniqueness: 1-(Tert-butyloxycarbonyl)-3-(methoxycarbonylamino)pyrrolidine is unique due to the stability of the tert-butyl carbocation, which facilitates easy removal of the Boc group under acidic conditions. This stability makes it a preferred choice for protecting amines in various synthetic applications .
Properties
IUPAC Name |
tert-butyl 3-(methoxycarbonylamino)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-8(7-13)12-9(14)16-4/h8H,5-7H2,1-4H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYUXKKSCGOKMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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